molecular formula C12H16N2O2 B2591115 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034322-26-2

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2591115
CAS No.: 2034322-26-2
M. Wt: 220.272
InChI Key: QHBYRTHMKKXLSQ-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring bonded to a pyridine ring via an ether linkage, with an ethanone group attached to the piperidine nitrogen

Scientific Research Applications

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It can be used as a building block in the synthesis of polymers and other advanced materials.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Preparation Methods

The synthesis of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Ether Linkage: The pyridine ring is first functionalized with a hydroxyl group, which is then reacted with a piperidine derivative to form the ether bond.

    Introduction of the Ethanone Group: The piperidine nitrogen is then acylated using an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone can be compared to other similar compounds, such as:

    1-(Piperidin-1-yl)ethanone: This compound lacks the pyridine ring and ether linkage, making it less complex and potentially less versatile in its applications.

    Pyridine derivatives: Compounds like 1-(pyridin-4-yl)ethanone share the pyridine ring but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its combination of the piperidine and pyridine rings, connected via an ether linkage, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)14-8-4-12(5-9-14)16-11-2-6-13-7-3-11/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYRTHMKKXLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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